2-Isopropylpyrrolidine
Overview
Description
2-Isopropylpyrrolidine is a chiral pyrrolidine derivative with the molecular formula C7H15N. It is known for its unique structural properties, which make it a valuable compound in various fields of scientific research and industrial applications .
Scientific Research Applications
2-Isopropylpyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research has explored its potential as a therapeutic agent due to its unique structural properties.
Industry: It is utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
Target of Action
It is known that pyrrolidine alkaloids, a group to which 2-isopropylpyrrolidine belongs, have been shown to interact with a variety of biological targets . These include antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological targets .
Mode of Action
Pyrrolidine alkaloids are known to interact with their targets in a variety of ways, leading to a range of biological activities . For instance, some pyrrolidine alkaloids have been shown to exert toxic effects on animal organs .
Biochemical Pathways
Pyrrolidine alkaloids are known to influence a variety of biochemical pathways, leading to a range of biological activities .
Result of Action
Pyrrolidine alkaloids are known to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Action Environment
It is known that the biological activity of pyrrolidine alkaloids can be influenced by the spatial orientation of substituents, which can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Analysis
Biochemical Properties
2-Isopropylpyrrolidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a ligand for liver X receptor (LXR), a nuclear receptor involved in cholesterol metabolism and inflammation . The binding of this compound to LXR stabilizes the receptor, as demonstrated by cellular thermal shift assays
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the binding of this compound to LXR can modulate the expression of genes involved in lipid metabolism and inflammation This modulation can lead to changes in cellular lipid levels and inflammatory responses
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. As mentioned earlier, it binds to LXR, stabilizing the receptor and influencing its activity . This binding interaction likely occurs within the ligand-binding pocket of LXR, as suggested by mass spectrometry studies Furthermore, this compound may inhibit or activate other enzymes, leading to changes in metabolic pathways and gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating lipid metabolism and reducing inflammation . At higher doses, it may cause toxic or adverse effects. For instance, high doses of this compound could potentially lead to hepatotoxicity or other organ-specific toxicities . Determining the optimal dosage range is essential for its safe and effective use in animal studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate lipid metabolism and inflammation . For example, its binding to LXR influences the expression of genes involved in cholesterol homeostasis and inflammatory responses Additionally, this compound may affect other metabolic pathways, such as those related to glucose metabolism and energy production
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Once inside the cell, this compound can localize to various cellular compartments, where it exerts its effects. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it interacts with nuclear receptors like LXR . Alternatively, it could be targeted to other organelles, such as the endoplasmic reticulum or mitochondria, depending on its specific functions. Investigating the subcellular localization of this compound is crucial for understanding its biochemical properties and mechanisms of action.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Isopropylpyrrolidine can be synthesized through several methods. One common approach involves the reaction of 2-pyrrolidone with isopropyl bromide in the presence of a base such as potassium carbonate. This reaction typically occurs under reflux conditions, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Isopropylpyrrolidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the isopropyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and strong bases are typically employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyrrolidines .
Comparison with Similar Compounds
- 2-Methylpyrrolidine
- 2-Ethylpyrrolidine
- 2-Propylpyrrolidine
Comparison: 2-Isopropylpyrrolidine is unique due to its isopropyl group, which imparts distinct steric and electronic properties. This makes it more suitable for certain applications compared to its analogs, such as 2-Methylpyrrolidine or 2-Ethylpyrrolidine .
Properties
IUPAC Name |
2-propan-2-ylpyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-6(2)7-4-3-5-8-7/h6-8H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOADRGAJWNJVGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30397399 | |
Record name | 2-Isopropylpyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30397399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51503-10-7 | |
Record name | 2-(1-Methylethyl)pyrrolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51503-10-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Isopropylpyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30397399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(propan-2-yl)pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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